methyl N-(2-chloroethyl)-N-methylcarbamate
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Overview
Description
Methyl N-(2-chloroethyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group (–O–C(=O)–N–) attached to a methyl group and a 2-chloroethyl group
Mechanism of Action
Target of Action
Methyl N-(2-chloroethyl)-N-methylcarbamate, similar to other nitrosoureas, primarily targets DNA . The compound binds to the N7 nitrogen on the DNA base guanine . This interaction with DNA is crucial for its mechanism of action.
Mode of Action
The compound is an alkylating agent that forms DNA-DNA cross-links as well as 2-chloroethylated and 2-hydroxyethylated adducts . The N-7-position of guanine is the predominantly alkylated site . This alkylation prevents DNA synthesis and RNA transcription from the affected DNA , thereby inhibiting cell duplication .
Biochemical Pathways
The compound’s interaction with DNA affects various biochemical pathways. It induces DNA damage, which can lead to cell death . The compound’s ability to release nitric oxide (NO) may also play a role in its activity . NO release can affect various biochemical pathways, including those involved in cell signaling and apoptosis .
Pharmacokinetics
Nitrosoureas, in general, are known to cross the blood-brain barrier at therapeutically effective concentrations This suggests that the compound may have good bioavailability
Result of Action
The result of the compound’s action is the inhibition of cell duplication due to DNA damage . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells . The compound’s potential to induce DNA-DNA cross-links and its antineoplastic effectiveness are closely correlated .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the presence of oxygen, as some nitrosoureas are active even under hypoxic conditions The compound’s stability and efficacy may also be influenced by factors such as pH and temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2-chloroethyl)-N-methylcarbamate typically involves the reaction of methyl isocyanate with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CH3NCO+ClCH2CH2NH2→CH3N(CH2CH2Cl)CO2CH3
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-chloroethyl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates with different functional groups.
Scientific Research Applications
Methyl N-(2-chloroethyl)-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug development.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(2-chloroethyl)-N-ethylcarbamate
- Methyl N-(2-bromoethyl)-N-methylcarbamate
- Methyl N-(2-chloroethyl)-N-ethylcarbamate
Uniqueness
Methyl N-(2-chloroethyl)-N-methylcarbamate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of potency, selectivity, and stability, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl N-(2-chloroethyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-7(4-3-6)5(8)9-2/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASAJAJIGMQFBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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